An In-Depth Technical Guide to Ethyl cyclopropyl(oxo)acetate
An In-Depth Technical Guide to Ethyl cyclopropyl(oxo)acetate
Abstract: This technical guide provides a comprehensive overview of Ethyl cyclopropyl(oxo)acetate (CAS 519164-14-8), a versatile α-keto ester with significant potential in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, structural characterization, and synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block in their work. We will explore its reactivity, grounded in the principles of physical organic chemistry, and provide insights into its application as a precursor for more complex molecular architectures.
Introduction: The Strategic Value of a Unique Keto Ester
In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of a project's success. Ethyl cyclopropyl(oxo)acetate, also known as ethyl 2-cyclopropyl-2-oxoacetate, emerges as a molecule of significant interest. Its structure marries two highly valuable chemical motifs: the α-keto ester and the cyclopropyl ring.
-
The α-Keto Ester Moiety: This functional group is a versatile electrophilic hub, enabling a wide array of transformations such as nucleophilic additions, Henry reactions, and various condensation chemistries.[1][2] Its dual carbonyl system allows for selective reactions and serves as a linchpin for building molecular complexity.[2]
-
The Cyclopropyl Ring: Far from being a simple cycloalkane, the cyclopropyl group is a "pseudo-unsaturated" system with unique electronic properties and inherent ring strain.[3] In medicinal chemistry, its incorporation into drug candidates often leads to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles.[4] As a synthetic handle, the strained ring can participate in controlled ring-opening reactions, offering a pathway to diverse linear and cyclic structures.[3]
This guide will serve as a foundational resource for understanding and utilizing Ethyl cyclopropyl(oxo)acetate, providing both theoretical grounding and practical insights.
Physicochemical and Structural Properties
Ethyl cyclopropyl(oxo)acetate is a liquid at room temperature.[5] Its identity is unequivocally established by its CAS Registry Number: 519164-14-8.[5][6][7]
Table 1: Core Properties of Ethyl cyclopropyl(oxo)acetate
| Property | Value | Source(s) |
| CAS Number | 519164-14-8 | [5][6][7] |
| Molecular Formula | C₇H₁₀O₃ | [5][6] |
| Molecular Weight | 142.15 g/mol | [5][6] |
| IUPAC Name | Ethyl 2-cyclopropyl-2-oxoacetate | [5] |
| Synonyms | Ethyl α-oxocyclopropaneacetate, Cyclopropyl-oxo-acetic acid ethyl ester | [5][6][7] |
| Appearance | Liquid | [5] |
| Storage | 2-8°C or Room Temperature | [6][7] |
| SMILES | O=C(OCC)C(=O)C1CC1 | [6] |
| InChI Key | AIXRDYQKFOHJBO-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization: Identifying the Molecule
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, showing distinct signals for each proton environment.
-
Ethyl Group: A quartet signal (2H) for the methylene protons (-O-CH₂-CH₃) and a triplet signal (3H) for the methyl protons (-O-CH₂-CH₃).
-
Cyclopropyl Group: A complex multiplet for the methine proton (-CH-) and additional complex multiplets for the four methylene protons (-CH₂-) on the ring, resulting from intricate spin-spin coupling.
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Key expected signals include:
-
Carbonyl Carbons: Two distinct signals in the downfield region (typically >160 ppm) corresponding to the ester and ketone carbonyls.
-
Ethyl Group Carbons: Two signals in the upfield region for the -O-CH₂- and -CH₃ carbons.
-
Cyclopropyl Carbons: Signals in the upfield region characteristic of the strained three-membered ring.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups.
-
C=O Stretching: Two strong absorption bands are expected in the region of 1700-1750 cm⁻¹. One band corresponds to the ketone carbonyl, and the other, typically at a slightly higher wavenumber, corresponds to the ester carbonyl.
-
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region, characteristic of the C-O single bond of the ester group.
-
C-H Stretching: Bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the cyclopropyl ring, while those just below 3000 cm⁻¹ correspond to the ethyl group.
Synthesis of Ethyl cyclopropyl(oxo)acetate
The synthesis of α-keto esters can be achieved through various established methodologies, most commonly via the oxidation of corresponding α-hydroxy esters or the acylation of a suitable precursor.[2][8] A prevalent strategy involves the reaction of an organometallic reagent with an oxalate derivative.
General Synthetic Approach: Grignard Reaction with Diethyl Oxalate
A logical and field-proven approach for synthesizing Ethyl cyclopropyl(oxo)acetate is the Grignard reaction. This involves the carefully controlled addition of cyclopropylmagnesium bromide to diethyl oxalate.
Causality Behind Experimental Choices:
-
Diethyl Oxalate as Substrate: Diethyl oxalate provides the core α-keto ester framework. It has two electrophilic ester groups.
-
Grignard Reagent: Cyclopropylmagnesium bromide serves as a potent nucleophile, delivering the cyclopropyl group to one of the ester carbonyls.
-
Controlled Stoichiometry: Using one equivalent of the Grignard reagent is crucial. An excess would lead to a double addition, resulting in the formation of a tertiary alcohol instead of the desired α-keto ester.
-
Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent, enhance selectivity, and prevent side reactions, including the aforementioned double addition.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of Ethyl cyclopropyl(oxo)acetate.
Step-by-Step Protocol (Illustrative)
This protocol is illustrative, based on standard procedures for this reaction class. Researchers should consult specific literature and perform appropriate safety assessments.
-
Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine. Add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining cyclopropyl bromide solution and reflux the mixture until the magnesium is consumed. Cool to room temperature.
-
Reaction Setup: In a separate flame-dried flask, dissolve diethyl oxalate in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add the prepared cyclopropylmagnesium bromide solution (1.0 equivalent) to the cooled diethyl oxalate solution via cannula, maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the final product.
Chemical Reactivity and Synthetic Applications
The dual functionality of Ethyl cyclopropyl(oxo)acetate makes it a powerful intermediate for synthesizing a range of valuable compounds, particularly in pharmaceutical development.[4][9]
Caption: Key reactive sites and potential transformations of Ethyl cyclopropyl(oxo)acetate.
Reactions at the α-Keto Position
The ketone carbonyl is highly electrophilic and serves as the primary site for nucleophilic attack. This allows for:
-
Carbon-Carbon Bond Formation: Reactions with organometallic reagents (Grignard, organolithiums) or stabilized carbanions (e.g., in aldol or Henry reactions) can be used to build more complex carbon skeletons.[1]
-
Olefination: Wittig-type reactions can convert the ketone into an alkene, providing access to substituted olefins.
Cyclopropane Ring-Opening Reactions
The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening under certain conditions, often mediated by Lewis acids.[3] This strategy can transform the compact cyclic system into a linear chain with newly installed functional groups, a powerful tactic for diversifying molecular scaffolds.
Utility in Heterocyclic Synthesis
α-Keto esters are classic precursors for a multitude of heterocyclic systems. Condensation reactions with binucleophiles like hydrazines, hydroxylamines, or amidines can readily generate pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocycles are privileged structures in medicinal chemistry.
Safety and Handling
As a matter of professional practice, this chemical should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes | Source |
| Flammable Liquid | H227: Combustible liquid | P210 | [6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | - | [6] |
| Skin Irritation | H315: Causes skin irritation | P280 | [6] |
| Eye Irritation | H319: Causes serious eye irritation | P280 | [6] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261 | [6] |
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl cyclopropyl(oxo)acetate is a high-value synthetic intermediate that offers a unique combination of reactivity and structural features. Its α-keto ester functionality provides a reliable platform for constructing carbon-carbon and carbon-heteroatom bonds, while the cyclopropyl ring serves as both a stable, bioisosteric element and a latent functional group for ring-opening transformations. For chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, a thorough understanding of this compound's properties and reactivity is an invaluable asset.
References
-
cyclopropyl ketone. Pharmarecipereview.com. Published January 19, 2025. Available at: [Link]
-
The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Marques, M. M. B. et al. (2007). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C. et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Procter, D. J. et al. (2016). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Available at: [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cyclopropyl ketone [sincerechemicals.com]
- 5. ethyl cyclopropyl(oxo)acetate | CymitQuimica [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. Cyclopropyl-oxo-acetic acid ethyl ester | 519164-14-8 [chemicalbook.com]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
